molecular formula C10H11ClFNO2 B12284288 3-Amino-4-(2-chloro-6-fluorophenyl)butyric Acid

3-Amino-4-(2-chloro-6-fluorophenyl)butyric Acid

Cat. No.: B12284288
M. Wt: 231.65 g/mol
InChI Key: TUNXWIFVNPCRAB-UHFFFAOYSA-N
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Description

3-Amino-4-(2-chloro-6-fluorophenyl)butyric acid is an organic compound that features a butyric acid backbone substituted with an amino group at the 3-position and a 2-chloro-6-fluorophenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-chloro-6-fluorophenyl)butyric acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-chloro-6-fluorophenyl)butyric acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The halogenated aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-Amino-4-(2-chloro-6-fluorophenyl)butyric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-chloro-6-fluorophenyl)butyric acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor signaling pathways, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-(2,4,5-trifluorophenyl)butyric acid: Similar structure but with different halogen substitutions.

    3-Amino-4-(2-chlorophenyl)butyric acid: Lacks the fluorine substitution.

    4-(2-Chloro-6-fluorophenyl)butyric acid: Lacks the amino group.

Uniqueness

3-Amino-4-(2-chloro-6-fluorophenyl)butyric acid is unique due to the specific combination of its functional groups and substitutions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.65 g/mol

IUPAC Name

3-amino-4-(2-chloro-6-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H11ClFNO2/c11-8-2-1-3-9(12)7(8)4-6(13)5-10(14)15/h1-3,6H,4-5,13H2,(H,14,15)

InChI Key

TUNXWIFVNPCRAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(CC(=O)O)N)F

Origin of Product

United States

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